molecular formula C30H36F2N2OSi B13898262 (R)-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine

(R)-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine

Katalognummer: B13898262
Molekulargewicht: 506.7 g/mol
InChI-Schlüssel: RIRYABDHMMAVEG-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine is a complex organic compound that features an indole moiety, a difluoropropanamine group, and a tert-butyldiphenylsilyl ether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine typically involves multiple steps, including the formation of the indole moiety, the introduction of the difluoropropanamine group, and the protection of hydroxyl groups with tert-butyldiphenylsilyl ether. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.

    Reduction: The difluoropropanamine group can be reduced to form different amine derivatives.

    Substitution: The tert-butyldiphenylsilyl ether can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trimethylsilyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various indole derivatives, while reduction of the difluoropropanamine group can produce different amine compounds.

Wissenschaftliche Forschungsanwendungen

®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the difluoropropanamine group can modulate biological activity through its interactions with proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine: Unique due to its combination of indole, difluoropropanamine, and tert-butyldiphenylsilyl ether groups.

    ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-hydroxy-2,2-difluoropropan-1-amine: Lacks the tert-butyldiphenylsilyl ether group, resulting in different chemical properties.

    ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((trimethylsilyl)oxy)-2,2-difluoropropan-1-amine: Contains a trimethylsilyl ether group instead of tert-butyldiphenylsilyl ether, leading to different reactivity and stability.

Uniqueness

The uniqueness of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C30H36F2N2OSi

Molekulargewicht

506.7 g/mol

IUPAC-Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]propan-1-amine

InChI

InChI=1S/C30H36F2N2OSi/c1-23(19-24-20-33-28-18-12-11-17-27(24)28)34-21-30(31,32)22-35-36(29(2,3)4,25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-18,20,23,33-34H,19,21-22H2,1-4H3/t23-/m1/s1

InChI-Schlüssel

RIRYABDHMMAVEG-HSZRJFAPSA-N

Isomerische SMILES

C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F

Kanonische SMILES

CC(CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.